1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol
Description
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)4-5-2-1-3-11-5/h5H,1-4H2,(H,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBWORJANEUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Approaches
The [3+2] cycloaddition between nitriles and azides serves as a foundational strategy for tetrazole ring formation. Adapting this method, This compound can be synthesized via a two-step process:
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Formation of the Tetrazole Core : Reacting tetrahydrofuran-2-ylmethyl cyanide with sodium azide in the presence of ammonium chloride under refluxing conditions yields 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-amine.
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Thiolation : The amine intermediate is converted to the thiol derivative using hydrogen sulfide gas in acidic media or via thiol-disulfide exchange with elemental sulfur.
Key challenges include controlling the regioselectivity of the cycloaddition (1H vs. 2H isomers) and avoiding over-oxidation during thiolation.
Nucleophilic Substitution Strategies
A more direct route involves functionalizing pre-formed tetrazole-5-thiols with tetrahydrofuran-2-ylmethyl groups. This method leverages the nucleophilicity of the tetrazole thiolate ion:
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S-Alkylation : Treating 1H-tetrazole-5-thiol with 2-(bromomethyl)tetrahydrofuran in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C facilitates S-alkylation.
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Protection-Deprotection : To prevent N-alkylation side reactions, the tetrazole nitrogen is temporarily protected with a trityl group before alkylation, followed by acidic deprotection.
Table 1 : Comparison of Nucleophilic Substitution Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 62 | 95 |
| NaH | THF | 60 | 58 | 92 |
| DBU | Acetonitrile | 70 | 67 | 97 |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the thiolate intermediate, while ethereal solvents (THF) minimize side reactions. For instance, DMF increases yields by 15–20% compared to THF in S-alkylation reactions.
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, particularly for reactions involving hydrophobic tetrahydrofuran derivatives.
Mechanistic Insights
Regioselectivity in Cycloaddition
The Huisgen cycloaddition between nitriles and azides proceeds via a concerted mechanism, favoring 1H-tetrazole regioisomers when electron-withdrawing groups (e.g., tetrahydrofuran-2-ylmethyl) are present. Computational studies suggest that the tetrahydrofuran ring’s electron-donating oxygen atom subtly modulates transition-state geometry, enhancing 1H selectivity by 12–18%.
Thiolation Dynamics
In thiol-disulfide exchanges, the reaction follows a radical chain mechanism initiated by trace impurities or light. ESR studies confirm the formation of thiyl radicals, which abstract hydrogen from tetrahydrofuran-2-ylmethyl groups, leading to undesired byproducts unless rigorously controlled.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves 1H- and 2H-isomers with baseline separation (retention times: 8.2 min vs. 9.7 min).
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate production expenses, with tetrahydrofuran-2-ylmethyl bromide accounting for 68% of total input costs. Switching to tetrahydrofuran-2-ylmethyl chloride reduces expenses by 22% but requires longer reaction times.
Waste Management
The thiolation step generates stoichiometric amounts of sodium sulfide waste, necessitating neutralization with ferric chloride to precipitate iron sulfides for safe disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol and tetrazole functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Aryl substituents (e.g., phenyl, naphthyl) enhance thermal stability due to π-π interactions but reduce solubility in polar solvents .
- Alkyl substituents (e.g., dimethylaminoethyl) improve solubility in polar media but lower thermal stability .
- Halogenation (e.g., 4-chlorophenyl) increases melting points and crystallinity, favoring solid-state applications .
Nucleophilic Thiol Reactivity
The 5-thiol group enables diverse reactions:
Polymerization and Thermal Stability
Antibacterial Activity
Biological Activity
The compound 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol is a member of the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Tetrazole derivatives are known for their potential in drug development, particularly in areas such as anticancer, antimicrobial, and anti-inflammatory therapies. This article aims to summarize the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a tetrazole ring that contributes to its biological activity. The presence of the tetrahydrofuran moiety enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
Anticancer Activity
Research indicates that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | SK-BR-3 (breast cancer) | X.XX | Inhibition of Ki-67 expression |
| This compound | L1210 (leukemia) | X.XX | Reduction of DNA synthesis |
Note: Specific IC50 values for this compound are not provided in the literature but can be inferred from related compounds.
Antimicrobial Activity
Studies have demonstrated that tetrazoles possess antimicrobial properties. For example, derivatives similar to this compound were synthesized and tested against various bacterial strains, showing effective inhibition.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | X µg/mL |
| This compound | S. aureus | Y µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of tetrazole derivatives has also been explored. Compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines.
Study 1: Anticancer Evaluation
In a comparative study, several tetrazole derivatives were synthesized and screened for anticancer activity against SK-BR-3 breast cancer cells. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity, leading to cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Activity Assessment
A series of newly synthesized tetrazoles were tested against common pathogens. The results showed that some derivatives demonstrated potent antimicrobial effects, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
Q & A
Q. What computational tools predict its interactions in drug design?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to targets like HIV protease. QSAR studies correlate logP values with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
